[4-(Trifluoromethyl)phenyl]thiourea
Overview
Description
“[4-(Trifluoromethyl)phenyl]thiourea” is an isothiocyanate derivative . It has an empirical formula of C8H7F3N2S and a molecular weight of 220.21 .
Synthesis Analysis
“this compound” may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by single crystal XRD .Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point of 142-146 °C .Scientific Research Applications
Synthesis and Characterization
- [4-(Trifluoromethyl)phenyl]thiourea derivatives exhibit potential in synthesis and characterization. A study by Qiao et al. (2017) focused on synthesizing acyl thiourea derivatives with 4-(trifluoromethyl)phenyl moiety, characterizing them through spectroscopic methods and evaluating their in vitro anti-fungal and antioxidant activities. This highlights their potential in medicinal chemistry (Qiao et al., 2017).
Organocatalysis
- Thioureas, including those with 4-(trifluoromethyl)phenyl motifs, are significant in organocatalysis. Nickisch et al. (2020) replaced common motifs in thiourea catalysts with tailorable groups, demonstrating their suitability as organocatalysts in various chemical reactions (Nickisch et al., 2020). Zhang et al. (2014) further emphasized the role of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea in organocatalysis, highlighting its effectiveness in stabilizing transition states through hydrogen bonding (Zhang et al., 2014).
Catalytic Performance
- Jiménez et al. (2016) studied bifunctional thioureas with α-trifluoromethyl groups, evaluating their catalytic performance in Michael addition reactions. This research underscores the role of fluorination in enhancing hydrogen-bonding interactions in organocatalysis (Jiménez et al., 2016).
Spectroscopic and Computational Studies
- Studies on thiourea derivatives, including 4-(trifluoromethyl)phenylthiourea, have been conducted to understand their structural and electronic properties. Mary et al. (2016) performed spectroscopic, computational, and molecular dynamics investigations on these compounds, highlighting their potential in drug development (Mary et al., 2016).
Biological Activity
- Derivatives of this compound have been explored for their biological activities. Bielenica et al. (2017) synthesized diaryl derivatives incorporating 1H-tetrazol-5-yl and 1,3-thiazolidin-4-one scaffolds based on 3-(trifluoromethyl)phenylthioureas and evaluated their cytotoxic and anti-HIV properties (Bielenica et al., 2017).
Sensor Applications
- Ethynylated-thiourea derivatives, including those with 4-(trifluoromethyl)phenyl groups, have been investigated as sensing materials for detecting gases like CO2, as shown by Daud et al. (2019). These studies contribute to the development of novel gas sensors (Daud et al., 2019).
Chemoselective Oxidation
- This compound derivatives have been employed as catalysts in chemoselective oxidation reactions. Russo et al. (2009) demonstrated their use in the oxidation of sulfides with tert-butyl hydroperoxide, achieving high yield and selectivity (Russo et al., 2009).
Mechanism of Action
Target of Action
Thiourea derivatives, in general, have been known to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
One study suggests that thiouronyl anions, which could be generated from thiourea derivatives, serve as catalytic electron-donor species under blue light irradiation, enabling the single-electron reduction of oxime esters to form iminyl radical intermediates .
Pharmacokinetics
The compound’s molecular weight is 22021 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
One study suggests that a thiourea derivative exhibited high infection inactivation of inhibition rate (849%) in vivo .
Action Environment
One study suggests that the compound’s reactivity properties were investigated using molecular dynamics (md) simulations to identify suitable excipients, interactions with water, and sensitivity towards autoxidation .
Safety and Hazards
Future Directions
Biochemical Analysis
. . .
Biochemical Properties
[4-(Trifluoromethyl)phenyl]thiourea has been reported to have potential inhibitory effects on certain biochemical reactions . The compound has been studied for its interactions with water and its sensitivity towards autoxidation . Theoretical analyses and molecular dynamics simulations suggest that this compound could act as a potential inhibitor for new drugs .
Cellular Effects
They have also shown inhibitory effects on Gram-positive pathogens, including both planktonic and biofilm-forming structures of staphylococcal species .
Molecular Mechanism
It has been suggested that the compound may interact with biomolecules and potentially inhibit or activate enzymes
Temporal Effects in Laboratory Settings
Its reactivity properties and interactions with water have been studied using density functional theory and molecular dynamics simulations .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDDZMFRLUBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380634 | |
Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-72-7 | |
Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(Trifluoromethyl)phenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the [4-(Trifluoromethyl)phenyl]thiourea moiety in drug discovery, and what biological activities have been observed in this study?
A1: this compound derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. In a recent study [], researchers synthesized a series of 1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea derivatives. These compounds, particularly compound 6a, exhibited potent antibacterial activity against Bacillus strains, demonstrating comparable potency to the standard drug ampicillin. Moreover, compounds 3e, 4d, and 6a displayed significant anti-inflammatory activity, even surpassing the potency of the standard drug used in the study. This highlights the potential of this compound derivatives as lead compounds for developing novel antibacterial and anti-inflammatory agents.
Q2: How does the structure of these thiourea derivatives influence their biological activity?
A2: While the exact mechanism of action remains to be elucidated, the study suggests that the presence of the This compound moiety plays a crucial role in the observed biological activities []. Modifications to the substituents on the thiophene ring were found to influence both antibacterial and anti-inflammatory potency. Further research exploring structure-activity relationships (SAR) is crucial to optimize these compounds for enhanced activity and selectivity. This could involve systematic modifications to the core structure, exploring different substituents, and investigating their impact on target binding and downstream effects.
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